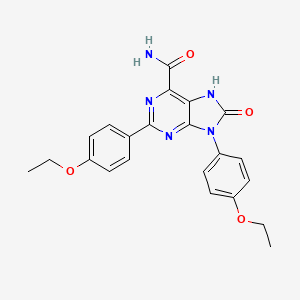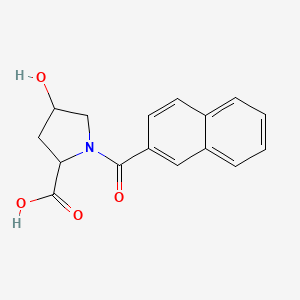
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1043576-28-8. It has a molecular weight of 285.3 and its IUPAC name is 4-hydroxy-1-(2-naphthoyl)proline .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Catalytic Applications in Chemical Synthesis
(Ma et al., 2017) discuss the use of a compound structurally similar to 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid, specifically an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine. This compound acts as a powerful ligand in copper-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, providing a method to produce pharmaceutically important (hetero)aryl methylsulfones.
Coordination Polymers and Electrochemistry
In the study by (Zhao et al., 2020), naphthalene-amide ligands are utilized in the assembly of nickel(II) coordination polymers. These polymers exhibit various structures and have applications in electrochemistry, fluorescence responses, and the removal of contaminants.
Photolysis Studies in Aqueous Solution
(Chiang et al., 1997) investigate the photolysis of 5-methyl-1,4-naphthoquinone, which produces a photoenol closely related to the structure of this compound. This study provides insight into the kinetics and mechanisms of photoenolization, which is significant in understanding light-induced chemical reactions.
Analysis of Anion Transfer in Liquid/Liquid Electrode Systems
The research by (Katif et al., 2009) explores the transfer of α-hydroxy-carboxylates across liquid/liquid electrode systems. The study uses naphthalene-2-boronic acid as a facilitator, providing insights into the interaction mechanisms relevant to compounds like this compound.
Studies on Luminescent Metal-Organic Frameworks (MOFs)
(Chakraborty et al., 2019) focus on the synthesis of luminescent MOFs containing naphthalene-based linkers. These MOFs are useful in detecting aromatic amines in water, highlighting potential applications in environmental monitoring and sensing technologies.
Synthesis of Chiral Intermediates
The work by (Holsworth et al., 2004) presents a method for synthesizing chiral intermediates involving naphthalene-2-yloxy pyrrolidine derivatives. Such methods are crucial in developing pharmaceuticals and complex organic molecules.
Safety and Hazards
Future Directions
The pyrrolidine ring is a significant feature in drug discovery due to its stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, “4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in the development of new drugs.
Properties
IUPAC Name |
4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-14(16(20)21)17(9-13)15(19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,18H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDENQFPNDGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B2437072.png)



![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2437081.png)
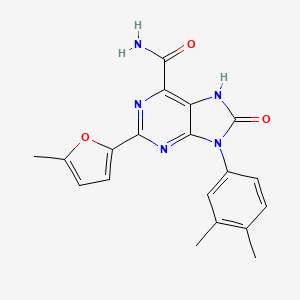
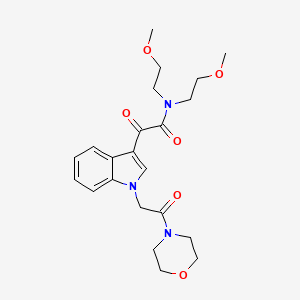


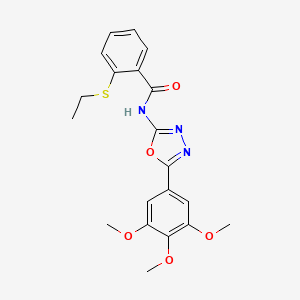


![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)
